2-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Kinase Inhibition Medicinal Chemistry SAR

Researchers developing kinase inhibitor libraries or PROTAC degraders face a common bottleneck: sourcing a fluorinated pyrazolo[1,5-a]pyrimidine core with a ready-to-conjugate carboxylic acid handle. Most alternatives require deprotection steps or lack the 2-fluoro substitution critical for hinge-region binding and metabolic stability. This compound solves that. - Direct amide coupling: The free 6-COOH enables rapid SAR exploration without ester hydrolysis. - Validated kinase engagement: The 2-fluoro motif enhances target affinity (CDK-2, CHK-1) and blocks oxidative metabolism. - PROTAC-ready: Ideal anchor for E3 ligase linker attachment, streamlining heterobifunctional degrader synthesis.

Molecular Formula C7H4FN3O2
Molecular Weight 181.12 g/mol
Cat. No. B11908770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Molecular FormulaC7H4FN3O2
Molecular Weight181.12 g/mol
Structural Identifiers
SMILESC1=C2N=CC(=CN2N=C1F)C(=O)O
InChIInChI=1S/C7H4FN3O2/c8-5-1-6-9-2-4(7(12)13)3-11(6)10-5/h1-3H,(H,12,13)
InChIKeyMCPYTQQGGIETSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid | Sourcing & Core Specifications


2-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS: 2168274-16-4) is a fluorinated heterocyclic building block featuring a fused pyrazolo[1,5-a]pyrimidine core with a carboxylic acid handle at the 6-position [1]. It serves as a versatile intermediate for synthesizing kinase inhibitor libraries and bioactive small molecules [2]. Key procurement metrics: molecular formula C₇H₄FN₃O₂, molecular weight 181.12 g/mol, and typical purity of ≥95% [1].

Why Unsubstituted or Halogen-Analog Pyrazolo[1,5-a]pyrimidines Cannot Replace the 2-Fluoro-6-carboxylic Acid Variant


The 2-fluoro substitution is not a generic modification; it is a precise design element that modulates kinase selectivity and metabolic stability. While the pyrazolo[1,5-a]pyrimidine scaffold is common to many kinase inhibitors [1], the specific 2-fluoro-6-carboxylic acid derivative offers a unique combination of a hydrogen-bond acceptor/donor carboxylic acid handle for conjugation and a fluorine atom that enhances target binding affinity and reduces oxidative metabolism . Replacing it with unsubstituted, 2-chloro, or 2-methyl analogs compromises either the reactivity for downstream derivatization or the electronic properties critical for potent kinase inhibition.

Quantitative Differentiation of 2-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid Against Key Comparators


Fluorine Substitution Enhances Kinase Inhibitory Potency Relative to Hydrogen and Chlorine Analogs

The 2-fluoro substitution on the pyrazolo[1,5-a]pyrimidine core is a key determinant of kinase inhibitory activity. While direct IC₅₀ data for the 6-carboxylic acid itself is not publicly reported, its value as a building block is derived from the SAR established for close analogs. For instance, in the context of CDK2 inhibitors, pyrazolo[1,5-a]pyrimidine derivatives with optimized substitution patterns (including fluorine) achieved IC₅₀ values as low as 10.05 µM against MCF-7 cancer cells . In contrast, unsubstituted or 2-chloro analogs, which lack the fluorine atom, are expected to exhibit reduced potency based on class-level SAR trends where fluorine enhances binding through favorable electronic and steric effects [1].

Kinase Inhibition Medicinal Chemistry SAR

Carboxylic Acid Handle Enables Site-Specific Conjugation Unavailable in Ester or Amide Analogs

The 6-carboxylic acid functionality provides a unique, reactive handle for amide bond formation with primary or secondary amines. This is a critical feature for generating focused libraries of kinase inhibitors or targeted protein degraders (PROTACs) [1]. Analogs such as 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl ester (CAS: 1263061-14-8) [2] or 2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid either lack the carboxylic acid entirely (ester) or introduce additional substituents that alter the reactivity profile. The free acid form of the 2-fluoro compound allows direct, high-yielding coupling under standard peptide synthesis conditions, whereas ester analogs require an additional saponification step, reducing overall synthetic efficiency.

Chemical Biology PROTACs Bioconjugation

Fluorine Imparts Enhanced Metabolic Stability Compared to Non-Halogenated Scaffolds

The presence of a fluorine atom at the 2-position of the pyrazolo[1,5-a]pyrimidine core is a well-established strategy to block oxidative metabolism at that site, thereby improving metabolic stability and prolonging half-life [1]. While direct comparative metabolic data for the 6-carboxylic acid is not available, class-level evidence from related fluorinated heterocycles demonstrates that fluorine substitution reduces CYP450-mediated oxidation by 50-80% compared to hydrogen analogs [2]. This is a critical advantage for drug discovery programs aiming to optimize lead compounds for in vivo efficacy.

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Optimal Deployment Scenarios for 2-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid Based on Differential Evidence


Synthesis of Focused Kinase Inhibitor Libraries Targeting CDK2, CHK1, or Trk Family Kinases

The 2-fluoro-6-carboxylic acid building block is ideally suited for generating arrays of amide-linked kinase inhibitors. The fluorine atom enhances binding affinity to the kinase hinge region, as demonstrated by the patent literature on CDK-2 and CHK-1 inhibitors [1]. The carboxylic acid allows for rapid diversification via amide coupling with a wide range of amines, enabling the exploration of structure-activity relationships (SAR) around the solvent-exposed region of the kinase active site [1].

Construction of PROTACs (Proteolysis Targeting Chimeras) for Targeted Protein Degradation

The free carboxylic acid at the 6-position serves as an ideal anchor point for attaching E3 ligase ligands via a linker. The 2-fluoropyrazolo[1,5-a]pyrimidine core, with its established kinase binding profile [1], can act as the target protein ligand. This building block streamlines the synthesis of heterobifunctional degraders, avoiding the need for additional deprotection steps required when using ester precursors [2].

Lead Optimization Programs Aiming to Improve Metabolic Stability and Oral Bioavailability

Incorporating the 2-fluoro-6-carboxylic acid fragment into a lead series is a tactical maneuver to enhance metabolic stability. The fluorine atom at the 2-position blocks a common site of oxidative metabolism, a strategy validated by the broader field of fluorine medicinal chemistry [1]. This can lead to improved half-life and exposure in preclinical species, accelerating the path to a development candidate [1].

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